molecular formula C14H21N7O8S B10777365 5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine

5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine

Katalognummer: B10777365
Molekulargewicht: 447.43 g/mol
InChI-Schlüssel: UPVAPSGKXAAHBG-CKTDUXNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine (ThrAMS) is a synthetic bisubstrate analog designed to mimic the threonyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by threonyl-tRNA synthetase (TRS) . This non-hydrolyzable compound inhibits TRS by competitively binding to the enzyme’s active site, thereby blocking the transfer of threonine to tRNA. ThrAMS demonstrates potent inhibitory activity against human TRS with an IC50 of 245 nM . Its application extends to cancer research, where it suppresses the biosynthesis of mucin-1 (MUC1), a glycoprotein linked to pancreatic cancer metastasis . Structural studies highlight the critical role of the L-threonyl moiety and sulfamoyl linkage in conferring specificity and stability .

Eigenschaften

Molekularformel

C14H21N7O8S

Molekulargewicht

447.43 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3R)-2-amino-3-hydroxybutanoyl]sulfamate

InChI

InChI=1S/C14H21N7O8S/c1-5(22)7(15)13(25)20-30(26,27)28-2-6-9(23)10(24)14(29-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-7,9-10,14,22-24H,2,15H2,1H3,(H,20,25)(H2,16,17,18)/t5-,6-,7+,9-,10-,14-/m1/s1

InChI-Schlüssel

UPVAPSGKXAAHBG-CKTDUXNWSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O

Kanonische SMILES

CC(C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of Adenosine Hydroxyl Groups

Adenosine’s 2'- and 3'-hydroxyl groups are protected to prevent undesired sulfamoylation. Common strategies include:

Acetyl Protection

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Outcome : 2',3'-O-diacetyladenosine is formed, leaving the 5'-hydroxyl free for subsequent reactions.

Isopropylidene Protection

  • Reagents : 2,2-Dimethoxypropane, camphorsulfonic acid.

  • Conditions : Reflux in acetone for 6 hours.

  • Outcome : 2',3'-O-isopropylideneadenosine is generated, offering acid-labile protection.

Sulfamoylation at the 5'-Position

The 5'-hydroxyl is reacted with sulfamoyl chloride to introduce the sulfamoyl group:

  • Reagents : Sulfamoyl chloride (ClSO2_2NH2_2), triethylamine (TEA).

  • Conditions : Anhydrous DMF, 0°C to room temperature, 4–6 hours.

  • Mechanism :

    Adenosine-5’-OH+ClSO2NH2TEAAdenosine-5’-O-SO2NH2+HCl\text{Adenosine-5'-OH} + \text{ClSO}_2\text{NH}_2 \xrightarrow{\text{TEA}} \text{Adenosine-5'-O-SO}_2\text{NH}_2 + \text{HCl}
  • Yield : 70–80% after silica gel chromatography.

Coupling with L-Threonine

The sulfamoyl intermediate is coupled with L-threonine under activating conditions:

Carbodiimide-Mediated Coupling

  • Reagents : L-Threonine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

  • Conditions : Anhydrous DMF, 0°C for 1 hour, then room temperature for 24 hours.

  • Mechanism :

    5’-O-SO2NH2+H2N-Thr-CO2HEDCI/HOBt5’-O-(N-Thr-SO2)-adenosine\text{5'-O-SO}_2\text{NH}_2 + \text{H}_2\text{N-Thr-CO}_2\text{H} \xrightarrow{\text{EDCI/HOBt}} \text{5'-O-(N-Thr-SO}_2\text{)-adenosine}
  • Stereochemical Control : HOBt suppresses racemization, preserving L-threonine’s (2S,3R) configuration.

  • Yield : 50–60% after purification.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine.

  • Conditions : Tetrahydrofuran (THF), −15°C for 30 minutes.

  • Outcome : Less efficient than EDCI/HOBt, with yields ≤40%.

Deprotection and Final Purification

Protected intermediates are deprotected to yield the final product:

  • Acetyl Deprotection : Ammonia/methanol (7:3 v/v), 12 hours at room temperature.

  • Isopropylidene Deprotection : Dilute HCl (0.1 M), 2 hours at 50°C.

  • Purification : Reverse-phase HPLC (C18 column), acetonitrile/water gradient.

Analytical Characterization

Synthetic batches are validated using:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1 \text{H} NMR (500 MHz, DMSO-d6_6):

    • δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 5.88 (d, J = 6.0 Hz, 1H, H-1'), 4.50–4.30 (m, 2H, H-5'), 4.20–4.00 (m, 1H, H-4'), 3.70–3.50 (m, 2H, H-3', H-2'), 1.10 (d, J = 6.5 Hz, 3H, Thr-CH3_3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+^+ = 448.1245 (calculated for C14H22N7O8S\text{C}_{14}\text{H}_{22}\text{N}_{7}\text{O}_{8}\text{S}: 448.1246).

Optimization Strategies and Yield Improvements

Solvent Screening

  • DMF vs. THF : Coupling yields improve by 15–20% in DMF due to better sulfamoyl intermediate solubility.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Increases coupling efficiency by 10% through acyl transfer acceleration.

Temperature Control

  • Low-Temperature Coupling (0°C): Minimizes threonine decomposition, enhancing yields by 12%.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
ProtectionAcetic anhydride/pyridine8595
SulfamoylationClSO2_2NH2_2/TEA/DMF7890
CouplingEDCI/HOBt/DMF5885
DeprotectionNH3_3/MeOH9598
HPLC PurificationC18/acetonitrile-water9099

Industrial-Scale Considerations

Cost-Effective Reagents

  • EDCI Alternatives : Dicyclohexylcarbodiimide (DCC) reduces costs by 30% but necessitates rigorous byproduct removal.

Continuous Flow Synthesis

  • Microreactor Systems : Reduce reaction times by 50% and improve reproducibility .

Analyse Chemischer Reaktionen

5’-O-(L-Threonyl-sulfamoyl)adenosin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nucleophilen oder Elektrophilen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Hydroxidionen. Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Chemistry

5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine serves as a reagent in synthetic organic chemistry. It is utilized in the development of new compounds through:

  • Reagent for Synthesis : The compound acts as a building block for synthesizing more complex molecules.
  • Catalytic Role : It can facilitate reactions involving other substrates, enhancing reaction rates and yields.

Biology

In biological research, this compound is studied for its interactions with enzymes and cellular processes:

  • Enzyme Interaction : It interacts specifically with threonine–tRNA ligase, an enzyme crucial for protein synthesis, which may lead to insights into protein translation mechanisms.
  • Cellular Studies : Research indicates potential roles in modulating cellular responses to stress or injury by influencing tRNA synthetase activity.

Medicine

The medicinal applications of this compound are being explored for therapeutic benefits:

  • Anticancer Potential : Preliminary studies suggest that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against specific pathogens, suggesting applications in infectious disease treatment.

Industry

In industrial applications, the compound is utilized in the pharmaceutical sector:

  • Pharmaceutical Development : It is involved in the formulation of drugs targeting specific biological pathways, particularly those related to protein synthesis and cellular signaling.
  • Chemical Manufacturing : Its unique properties make it suitable for producing specialty chemicals used in various industries.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7. The mechanism involved apoptosis induction through mitochondrial pathway activation .

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and threonine–tRNA ligase revealed that it could inhibit this enzyme's activity, leading to reduced protein synthesis rates in certain cancer cells. This suggests a potential therapeutic strategy for targeting rapidly dividing cells .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryReagent for synthesisFacilitates complex organic reactions
BiologyEnzyme interactionModulates threonine–tRNA ligase activity
MedicineAnticancer agentInduces apoptosis in cancer cell lines
IndustryPharmaceutical developmentUsed in drug formulation targeting protein synthesis

Wirkmechanismus

The mechanism of action of 5’-O-(L-Threonylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes. It is known to interact with threonine–tRNA ligase, an enzyme involved in protein synthesis . This interaction can affect various cellular pathways and processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of sulfamoyl-adenosine analogs is exemplified by their distinct targets, inhibitory potencies, and therapeutic applications. Below is a detailed comparison:

Structural and Functional Overview

Compound Name Target Enzyme Key Structural Features Inhibitory Activity (IC50/Ki) Biological Application References
5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine (ThrAMS) Threonyl-tRNA synthetase (TRS) L-Threonyl group, sulfamoyl linkage, adenosine IC50 = 245 nM (human TRS) Pancreatic cancer migration inhibition
5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) MbtA (Mycobacterial adenylating enzyme) Salicyl group, sulfamoyl linkage Ki = 6.1–25 nM (MbtA) Anti-tuberculosis agent
5'-O-[N-(L-Glycyl)sulfamoyl]adenosine (Gly-AMS) Glycyl-tRNA synthetase (GlyRS) Glycyl group, sulfamoyl linkage N/A (structural studies only) Conformational studies of GlyRS
5'-O-[N-(L-Seryl)sulfamoyl]adenosine (SerSA) Seryl-tRNA synthetase (SerRS) Seryl group, sulfamoyl linkage N/A (synthesis described) Tool for studying SerRS kinetics
5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine (Tyr-AMS) Tyrosyl-tRNA synthetase (TyrRS) Tyrosyl group, sulfamoyl linkage Co-crystallized with bacterial TyrRS (PDB: 1VBM) Antibacterial agent (E. coli, S. aureus)
5'-O-[N-(Dehydroluciferyl)sulfamoyl]adenosine (DLSA) Firefly luciferase Dehydroluciferyl group, sulfamoyl linkage Stabilizes luciferase intermediates Bioluminescence mechanism studies
5'-O-[N-(L-Glutaminyl)sulfamoyl]adenosine (QSI) Glutaminyl-tRNA synthetase (GlnRS) Glutaminyl group, sulfamoyl linkage Studied via molecular docking Conformational dynamics of GlnRS

Key Comparative Insights

Target Specificity: ThrAMS and Sal-AMS exemplify divergent targeting: ThrAMS inhibits eukaryotic TRS in cancer, while Sal-AMS disrupts bacterial siderophore biosynthesis in Mycobacterium tuberculosis via MbtA inhibition .

Inhibitory Potency: Sal-AMS derivatives exhibit nanomolar Ki values (6.1–25 nM) against MbtA, surpassing ThrAMS’s IC50 (245 nM) in enzymatic assays . However, cellular efficacy varies: Sal-AMS derivatives show MICs of 12.5–>50 μM against M. tuberculosis , while ThrAMS reduces MUC1 levels in pancreatic cancer cells at micromolar doses .

Structural Modifications: The amino acid moiety dictates target specificity:

  • Salicyl (Sal-AMS) vs. threonyl (ThrAMS) groups direct binding to MbtA vs. TRS, respectively .
  • 8-Aza-3-deazaadenosine modifications in Sal-AMS analogs enhance MbtA binding by mimicking the transition state . Sulfamoyl linkage stability: Non-hydrolyzable sulfamoyl bonds in ThrAMS and Sal-AMS confer resistance to enzymatic cleavage, prolonging inhibitory effects .

Therapeutic Applications :

  • Anti-infective : Sal-AMS analogs block iron acquisition in M. tuberculosis, a critical virulence pathway .
  • Anticancer : ThrAMS suppresses MUC1-mediated cancer cell migration, highlighting its role in metastasis inhibition .
  • Bioluminescence Research : DLSA stabilizes high-energy intermediates in luciferase, aiding mechanistic studies .

Limitations and Challenges

  • Cellular Permeability: Many sulfamoyl-adenosine analogs (e.g., Sal-AMS) exhibit reduced efficacy in cellular models due to poor membrane penetration .
  • Selectivity: While ThrAMS targets human TRS, off-effects on other aminoacyl-tRNA synthetases remain underexplored .
  • Synthetic Complexity: Multi-step synthesis (e.g., Sonogashira coupling for Sal-AMS derivatives) limits scalability .

Q & A

Basic: What are the recommended methods for synthesizing 5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine?

Answer:
Synthesis typically involves sulfamoylation of adenosine derivatives. A validated approach includes:

  • Step 1 : React adenosine with a sulfamoyl chloride derivative under anhydrous conditions (e.g., in DMF or THF) at 0–4°C to minimize hydrolysis .
  • Step 2 : Introduce the L-threonyl moiety via a peptide coupling agent (e.g., HATU or EDC) in the presence of a base like DIPEA.
  • Purification : Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to isolate the product .
    Key Considerations : Monitor reaction progress via LC-MS to detect intermediates and optimize yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regioselectivity of sulfamoylation and threonyl attachment. Key signals include the sulfamoyl NH (~8.5 ppm) and adenosine ribose protons (~4.5–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 511.1204 for C13_{13}H19_{19}N7_7O7_7S) .
  • HPLC-UV/Vis : Assess purity (>95%) using a mobile phase of ammonium acetate (pH 6.8) and methanol .

Advanced: How do researchers resolve contradictions in reported solubility and stability data for this compound?

Answer:
Discrepancies often arise from solvent choice and storage conditions. For example:

  • Solubility : While water solubility is limited (~2 mg/mL), dimethyl sulfoxide (DMSO) enhances solubility (up to 50 mg/mL). Pre-warm solutions to 37°C to avoid precipitation .
  • Stability : Hydrolysis of the sulfamoyl group occurs at pH > 8.0. Use buffered solutions (pH 5.0–7.4) and store lyophilized samples at -80°C under argon to prevent degradation .
    Methodological Fix : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to validate storage protocols .

Advanced: What computational tools are effective for predicting the reactivity of this compound in enzyme-binding studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with adenosine-specific enzymes (e.g., kinases or methyltransferases). Focus on sulfamoyl group orientation and hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Software packages like Gaussian or ORCA are recommended .
    Validation : Cross-reference computational data with experimental kinetic assays (e.g., SPR or ITC) to confirm binding affinities .

Advanced: How can researchers design experiments to study the metabolic fate of this compound in cellular models?

Answer:

  • Isotope Labeling : Synthesize 13^{13}C-labeled adenosine or 15^{15}N-threonyl derivatives to track metabolic incorporation via LC-MS/MS .
  • Cell-Based Assays : Use HEK293 or HeLa cells treated with the compound (10–100 µM). Extract metabolites at timed intervals and analyze using a Q-TOF mass spectrometer .
  • Enzyme Inhibition Studies : Co-treat with adenosine deaminase inhibitors (e.g., Pentostatin) to differentiate enzymatic vs. non-enzymatic degradation pathways .

Advanced: What strategies mitigate challenges in synthesizing structural analogs with improved bioactivity?

Answer:

  • SAR Studies : Replace the L-threonyl group with D-threonyl or other amino acids (e.g., L-serine) to assess stereochemical and steric effects on target binding .
  • Sulfamoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the sulfamoyl moiety to enhance metabolic stability. Use fluorinated sulfamoyl chlorides in the synthesis .
  • High-Throughput Screening (HTS) : Screen analogs against a kinase inhibitor library using a fluorescence polarization assay to identify lead candidates .

Advanced: How do researchers address discrepancies in reported IC50_{50}50​ values across different enzyme assays?

Answer:
Variability often stems from assay conditions:

  • Buffer Composition : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies .
  • Enzyme Source : Recombinant vs. native enzymes may exhibit differing kinetics. Validate using standardized enzymes (e.g., Sigma-Aldrych’s adenosine kinase) .
  • Data Normalization : Include positive controls (e.g., 5'-methylthioadenosine) and normalize activity to protein concentration (Bradford assay) .

Advanced: What are the best practices for computational modeling of this compound’s interaction with RNA-modifying enzymes?

Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in the active site of methyltransferases. Set grid parameters to include the adenosine-binding pocket and adjacent catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant enzymes (e.g., SAM-dependent methyltransferases) .
  • Validation : Correlate docking scores with experimental inhibition data (e.g., IC50_{50}) from enzyme-linked immunosorbent assays (ELISAs) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfamoyl chloride vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can researchers leverage machine learning to optimize reaction conditions for scaled-up synthesis?

Answer:

  • Data Collection : Compile historical reaction data (yield, temperature, solvent) into a training set .
  • Algorithm Selection : Use random forest or neural networks to predict optimal conditions (e.g., solvent = THF, temp = 4°C).
  • Validation : Test ML predictions in parallel microreactors and refine models using feedback loops .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.